2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
Compared to these compounds, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its combination of benzimidazole and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-20-9-5-6-12(20)10-17-19-15(22)11-23-16-18-13-7-3-4-8-14(13)21(16)2/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+ |
InChI Key |
OQEDJJVPMMOZAK-LICLKQGHSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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